1-(Amino(phenyl)methyl)cyclopentanol
Description
1-(Amino(phenyl)methyl)cyclopentanol is a β-amino alcohol derivative characterized by a cyclopentanol backbone substituted with an amino(phenyl)methyl group. This structure combines a hydroxyl group (providing hydrophilic properties) with a phenyl-amine moiety (imparting aromatic and basic characteristics). For example, β-amino alcohols like 1-[(Cyclohexylamino)(phenyl)methyl]cyclopentanol (3h) are synthesized via reductive coupling of secondary amides and ketones, as described in , suggesting similar synthetic routes for the target compound .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[amino(phenyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H17NO/c13-11(10-6-2-1-3-7-10)12(14)8-4-5-9-12/h1-3,6-7,11,14H,4-5,8-9,13H2 |
InChI Key |
GLWZHHIKYKXSQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=CC=C2)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 1-(Amino(phenyl)methyl)cyclopentanol but differ in substituents or functional groups, leading to distinct properties and applications:
1-(Aminomethyl)cyclopentanol
- Molecular Formula: C₆H₁₃NO (inferred from and ).
- CAS RN : 45511-81-7 .
- Key Differences : Lacks the phenyl group, resulting in reduced aromaticity and simpler structure.
- Applications : Used in industrial manufacturing processes, as indicated by market analysis reports ().
1-[Hydroxy(phenyl)methyl]cyclopentanol
- Molecular Formula : C₁₂H₁₆O₂.
- CAS RN : 198277-81-5 ().
- Key Differences: Substituted with a hydroxy(phenyl)methyl group instead of amino(phenyl)methyl. The hydroxyl group increases polarity but reduces basicity compared to the amino group.
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
- Molecular Formula: C₁₃H₁₆ClNO.
- CAS RN : 6740-87-0 .
- Key Differences: Contains a chlorophenyl and methylimino group, enhancing electrophilicity and stability.
- Applications :
Metconazole (Fungicidal Derivative)
- Structure: 5-[(4-Chlorophenyl)methyl]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol.
- CAS RN : 125225-28-7 ().
- Key Differences : Incorporates a triazole ring and chlorophenyl group, enhancing antifungal activity.
- Applications : Broad-spectrum fungicide used in agriculture ().
Comparative Data Table
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